molecular formula C14H19NO2 B14791773 Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-

Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-

Katalognummer: B14791773
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: HSTBEKFBYFHTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 3-(1-azabicyclo[222]oct-2-ylmethoxy)- is a complex organic compound characterized by the presence of a phenol group and a bicyclic azabicyclo[222]octane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- typically involves the reaction of phenol with a suitable azabicyclo[2.2.2]octane derivative. One common method is the nucleophilic substitution reaction where the phenol group is introduced to the azabicyclo[2.2.2]octane structure under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, making it a more reactive nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols, nitrophenols.

Wissenschaftliche Forschungsanwendungen

Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions, while the azabicyclo[2.2.2]octane structure can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- in terms of its specific chemical structure and the resulting properties.

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

3-(1-azabicyclo[2.2.2]octan-2-ylmethoxy)phenol

InChI

InChI=1S/C14H19NO2/c16-13-2-1-3-14(9-13)17-10-12-8-11-4-6-15(12)7-5-11/h1-3,9,11-12,16H,4-8,10H2

InChI-Schlüssel

HSTBEKFBYFHTES-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1CC2COC3=CC=CC(=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.